molecular formula C14H14O4 B12541819 2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- CAS No. 870002-38-3

2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl-

Cat. No.: B12541819
CAS No.: 870002-38-3
M. Wt: 246.26 g/mol
InChI Key: WGSIULODHALBBA-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- is a heterocyclic organic compound. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a pyran ring fused with a lactone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methoxybenzoyl chloride and 3-methyl-2-pyrone as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including as an antibiotic or anticancer agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2H-pyran-2-one: A simpler pyranone derivative with similar structural features but lacking the methoxybenzoyl and methyl groups.

    4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Another pyranone derivative with a hydroxyl group, which imparts different chemical properties and reactivity.

Uniqueness

2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- is unique due to the presence of the methoxybenzoyl and methyl groups, which enhance its biological activity and chemical reactivity compared to simpler pyranone derivatives. These functional groups contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

870002-38-3

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-(4-methoxybenzoyl)-5-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H14O4/c1-9-12(7-8-18-14(9)16)13(15)10-3-5-11(17-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

WGSIULODHALBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCOC1=O)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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